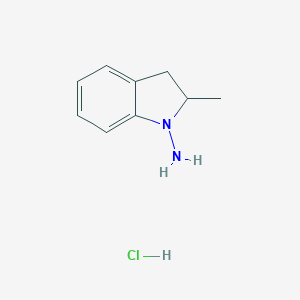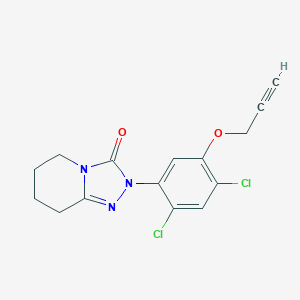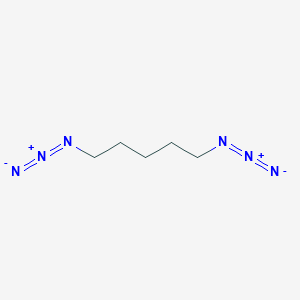
1,5-Diazidopentane
Overview
Description
1,5-Diazidopentane is an organic compound with the molecular formula C5H10N6. It is characterized by the presence of two azide groups attached to a pentane chain. This compound is primarily used as a linker in various chemical reactions, particularly in click chemistry, where it reacts with alkynes to form stable triazole linkages .
Mechanism of Action
- 1,5-Diazidopentane is a compound with two azide groups. Its primary targets are not well-documented in the literature. However, it serves as a linker that can react with alkyne, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) via Click Chemistry to yield a stable triazole linkage .
Target of Action
Biochemical Analysis
Biochemical Properties
1,5-Diazidopentane plays a role in biochemical reactions as a linker molecule. It can be used to link different molecules together, such as proteins or nucleic acids, and can also be used to modify the surface properties of materials . The nature of these interactions is primarily covalent bonding, resulting from the reaction of the azide groups in this compound with alkyne, BCN, or DBCO groups in other molecules .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a linker molecule. It can form stable triazole linkages with other molecules through Click Chemistry . This allows this compound to facilitate the formation of complex biomolecular structures, potentially influencing enzyme activity, gene expression, and other molecular processes.
Metabolic Pathways
It is synthesized via a biosynthetic pathway branching off the tricarboxylic acid cycle . The synthesis requires pyruvate, ammonium molecules, and NADPH .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazidopentane can be synthesized through the reaction of 1,5-dibromopentane with sodium azide in dimethylformamide (DMF) as a solvent. The reaction mixture is heated at 95°C for 24 hours. After cooling to room temperature, ethyl acetate is added to the mixture .
Reaction:
Br-(CH2)5-Br+2NaN3→N3-(CH2)5-N3+2NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions similar to the laboratory methods, with appropriate scaling and safety measures due to the reactive nature of azides.
Chemical Reactions Analysis
Types of Reactions
1,5-Diazidopentane undergoes various chemical reactions, including:
Click Chemistry: Reacts with alkynes to form triazole linkages.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can be substituted with other functional groups.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in the presence of alkynes.
Reduction: Hydrogenation or Staudinger reduction using triphenylphosphine.
Substitution: Various nucleophiles can be used to replace the azide groups.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of azide groups.
Substituted Pentanes: Formed through substitution reactions.
Scientific Research Applications
1,5-Diazidopentane is used in various scientific research applications, including:
Chemistry: As a linker in click chemistry for the synthesis of complex molecules.
Biology: In bioconjugation and labeling of biomolecules.
Medicine: Potential use in drug delivery systems and diagnostic imaging.
Industry: Used in the synthesis of polymers and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,4-Diazidobutane: Similar structure but with a shorter carbon chain.
1,6-Diazidohexane: Similar structure but with a longer carbon chain.
1,5-Diiodopentane: Similar structure but with iodine atoms instead of azide groups
Uniqueness
1,5-Diazidopentane is unique due to its specific chain length and the presence of two azide groups, which provide versatility in chemical reactions, particularly in click chemistry. Its reactivity and stability make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,5-diazidopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNNZOJHQVDYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447134 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17607-21-5 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


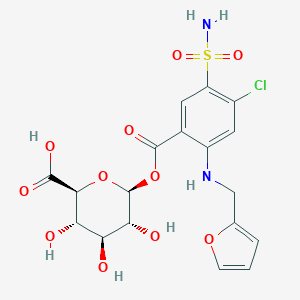


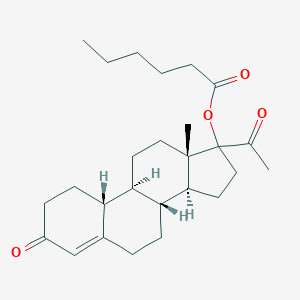
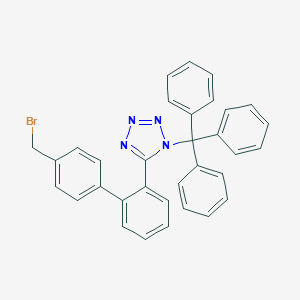
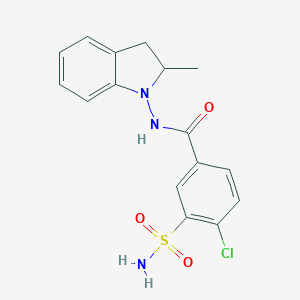
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)

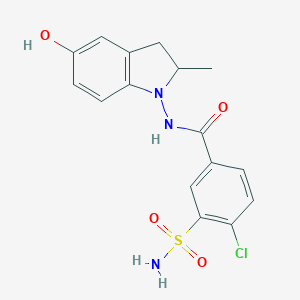

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
